molecular formula C6H12O6 B583974 L-[5-13C]Sorbose CAS No. 478506-36-4

L-[5-13C]Sorbose

Cat. No. B583974
M. Wt: 181.148
InChI Key: LKDRXBCSQODPBY-VJMGYBMTSA-N
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Description

L-[5-13C]Sorbose is a low molecular weight naturally occurring monosaccharide carbohydrate molecule . It is a structural isomer of dietary sugars but is hardly metabolized . It has a sweetness equivalent to sucrose (table sugar) .


Synthesis Analysis

The synthesis of L-Sorbose often begins with inexpensive O-benzylglucose . A study describes the synthesis of a peracetylated ketonitrone from L-Sorbose in four steps . This cyclic nitrone is crystalline and prefers to adopt a 4H3 conformation with all acetate groups in pseudo-axial orientation .


Molecular Structure Analysis

The molecular formula of L-[5-13C]Sorbose is C5 [13C]H12O6 . The IUPAC name is (3S,4R,5S)-2-(hydroxymethyl)(5-13C)oxane-2,3,4,5-tetrol . The InChI Key is LKDRXBCSQODPBY-VJMGYBMTSA-N .


Chemical Reactions Analysis

The oxidation of L-Sorbose by N-bromoacetamide in the presence of Indium(III) chloride in H2SO4 acidic medium follows first-order kinetics . Another study discusses the spectrophotometry study of the kinetics and oxidation of L-Sorbose by potassium permanganate in an acidic medium .


Physical And Chemical Properties Analysis

L-[5-13C]Sorbose has a density of 1.6±0.1 g/cm3, a boiling point of 551.7±50.0 °C at 760 mmHg, and a flash point of 301.5±26.6 °C . It has 6 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Isomerization of D-Glucose to L-Sorbose

L-[5-13C]Sorbose plays a role in the isomerization of d-glucose to l-sorbose. This process is catalyzed by titanium-beta zeolites in an intramolecular C5–C1 hydride shift. The study demonstrated that 13C labels placed at the C1 position of glucose are retained at the C6 position of sorbose, confirming the isomerization mechanism (Gounder & Davis, 2013).

Interaction with Anhydrous Hydrogen Fluoride

Research has shown that l-sorbose can be converted into a mixture of l-sorbose dianhydrides when treated with anhydrous hydrogen fluoride. This conversion involves l-sorbofuranosyl fluoride as an intermediate, as established by NMR spectroscopy (Defaye, Gadelle, & Pedersen, 1986).

Metabolism and Utilization in Rats and Humans

L-[U-14C]-sorbose was studied for its metabolism in rats and its fermentation by human intestinal microflora. The study observed rapid absorption and partial metabolism of L-sorbose, and fermentation by intestinal microflora to volatile fatty acids, estimating the total caloric utilization of L-sorbose to be approximately 70% (Würsch, Welsch, & Arnaud, 1979).

Synthesis and Characterization of l-Sorbosone

L-xylo-hexos-2-ulose (l-sorbosone), a potential intermediate in the biosynthesis of l-ascorbic acid in some plants, was synthesized from l-sorbose. This synthesis was characterized using chromatographic and spectroscopic techniques, including 13C NMR and electrospray MS (Eycken et al., 1998).

Molecular Interactions with l-Glycine

A study on the molecular interactions of polyhydroxy solutes, including l-sorbose, with l-glycine in aqueous solutions used volumetric and NMR spectroscopic studies. It revealed hydrophilic–ionic interactions predominating over hydrophilic/hydrophobic–hydrophobic interactions (Banipal, Kaur, & Banipal, 2015).

Role in Pathogenic Fungi

In Candida albicans, l-sorbose does not serve as a carbon source. However, research has identified a novel repressor, CSU57, that regulates sorbose utilization in this pathogen, indicating l-sorbose's involvement in microbial metabolic pathways (Reddy et al., 2020).

Sugar Hydroxy Groups and Metal Complexation

L-sorbose was used to study the effect of sugar hydroxy groups on metal complexation processes, particularly with dimethyltin(IV)2+ cations in aqueous solutions. This study revealed unique coordination behavior and provided insights into saccharide-metal interactions (Nagy et al., 1999).

Safety And Hazards

L-Sorbose should be handled with care to avoid contact with skin and eyes . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, clean the mouth with water and get medical attention .

properties

IUPAC Name

(3S,4R,5S)-2-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-VJMGYBMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[13C@@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-[5-13C]Sorbose

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